molecular formula C6H9NO B1403729 3-Ethyloxetane-3-carbonitrile CAS No. 1414513-71-5

3-Ethyloxetane-3-carbonitrile

Cat. No.: B1403729
CAS No.: 1414513-71-5
M. Wt: 111.14 g/mol
InChI Key: DPUBRFLYKUYNDL-UHFFFAOYSA-N
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Description

3-Ethyloxetane-3-carbonitrile is a heterocyclic, organic compound with the molecular formula C5H7NO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetane-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C−O bond formation . This can be achieved via epoxide ring opening followed by ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis . The specific conditions and reagents used can vary, but the goal is to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxetane ring can undergo substitution reactions, particularly ring-opening reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions can lead to the formation of various linear or branched compounds .

Scientific Research Applications

3-Ethyloxetane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyloxetane-3-carbonitrile exerts its effects involves its ability to undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways . The specific targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

    Oxetan-3-one: Another oxetane derivative with similar structural properties.

    2-Methyleneoxetane: Known for its reactivity and use in synthetic chemistry.

Uniqueness: 3-Ethyloxetane-3-carbonitrile is unique due to its combination of an oxetane ring and a nitrile group. This combination imparts distinct reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

3-ethyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUBRFLYKUYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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